3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol
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Overview
Description
3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[5,4-d]pyrimidine core fused with a triazolo[4,3-e]pyrimidine ring system, and a thiol group at the 7th position. The presence of the 3,4-dichlorophenyl group further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[5,4-d]pyrimidine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Triazolo[4,3-e]pyrimidine Ring: This is achieved by reacting the pyrazolo[5,4-d]pyrimidine intermediate with azides or nitriles in the presence of catalysts such as copper(I) iodide.
Attachment of the 3,4-Dichlorophenyl Group: This step involves the substitution reaction of the triazolo[4,3-e]pyrimidine intermediate with 3,4-dichlorophenyl halides under basic conditions.
Introduction of the Thiol Group: The final step involves the thiolation of the intermediate compound using thiolating agents such as thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the nitro or carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic chlorines can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: The compound exhibits cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Pharmacology: It is studied for its potential to induce apoptosis and alter cell cycle progression in cancer cells.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol involves:
CDK2 Inhibition: The compound inhibits CDK2/cyclin A2, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Molecular Targets: The primary molecular target is CDK2, a key regulator of the cell cycle.
Pathways Involved: The inhibition of CDK2 disrupts the cell cycle, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolo[4,3-e]pyrimidine Derivatives: These compounds also share structural similarities and are studied for their potential as kinase inhibitors.
Uniqueness
3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol is unique due to the presence of the 3,4-dichlorophenyl group and the thiol group, which enhance its chemical reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C12H6Cl2N6S |
---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
10-(3,4-dichlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraene-5-thione |
InChI |
InChI=1S/C12H6Cl2N6S/c13-8-2-1-6(3-9(8)14)20-10-7(4-16-20)11-17-18-12(21)19(11)5-15-10/h1-5H,(H,18,21) |
InChI Key |
VLPFLNHVXIAKDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=C(C=N2)C4=NNC(=S)N4C=N3)Cl)Cl |
Origin of Product |
United States |
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